molecular formula C7H17NO B15217919 (S)-3-amino-4,4-dimethylpentan-1-ol

(S)-3-amino-4,4-dimethylpentan-1-ol

Cat. No.: B15217919
M. Wt: 131.22 g/mol
InChI Key: JMAOWDJEWXBRGR-LURJTMIESA-N
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Description

(S)-3-amino-4,4-dimethylpentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone with two methyl groups attached to the fourth carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4,4-dimethylpentan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4,4-dimethylpentan-1-ol.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amination: The hydroxyl group can be converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate precursors.

    Enzymatic Methods: Employing enzymes to achieve high enantioselectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Tosyl chloride (TsCl), pyridine, room temperature.

Major Products

    Oxidation: Formation of 3-amino-4,4-dimethylpentanal.

    Reduction: Formation of 3-amino-4,4-dimethylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-amino-4,4-dimethylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-amino-4,4-dimethylpentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-4,4-dimethylpentan-1-ol: The enantiomer of the compound with different optical activity.

    3-amino-4-methylpentan-1-ol: A structurally similar compound with one less methyl group.

    3-amino-4,4-dimethylhexan-1-ol: A homolog with an additional carbon in the backbone.

Uniqueness

(S)-3-amino-4,4-dimethylpentan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3S)-3-amino-4,4-dimethylpentan-1-ol

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

JMAOWDJEWXBRGR-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)[C@H](CCO)N

Canonical SMILES

CC(C)(C)C(CCO)N

Origin of Product

United States

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